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(R)-5-Oxotetrahydrofuran-3-yl
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acetate
CAS No.: 138666-02-1
Cat. No.: B144444

Get Quote

In the landscape of pharmaceutical development, the precise three-dimensional arrangement
of atoms within a molecule is paramount. Chirality, the property of non-superimposable mirror
images, governs the interaction between a drug and its biological target, profoundly influencing
efficacy, safety, and pharmacokinetic profiles.[1][2] More than half of all small-molecule drugs
are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of stereoisomers,
making access to enantiomerically pure compounds a critical necessity.[1]

Chiral building blocks—enantiopure molecular fragments with reactive functional groups—are
the foundational components that enable the efficient and predictable synthesis of these
complex chiral drugs.[3][4][5] They serve as invaluable intermediates, allowing researchers to
introduce specific stereocenters into a target molecule, thereby accelerating lead optimization
and reducing the risks associated with late-stage isomer separation.[5]

Among these vital scaffolds, the y-butyrolactone motif is a privileged structure found in a wide
array of natural products and pharmacologically active compounds, known for its diverse
biological activities.[6][7] (R)-5-Oxotetrahydrofuran-3-yl acetate (CAS: 138666-02-1) is a
prime example of such a building block. It combines the rigid lactone core with a stereodefined
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hydroxyl group, protected as an acetate, providing a versatile handle for subsequent chemical
transformations. This guide offers a detailed exploration of its synthesis, characterization, and
strategic application for researchers engaged in the synthesis of novel therapeutics.

Enantioselective Synthesis: Accessing Optical
Purity

The primary challenge in utilizing (R)-5-Oxotetrahydrofuran-3-yl acetate lies in its efficient
and enantioselective synthesis. The goal is to produce the (R)-enantiomer with high optical
purity, as the biological activity of its downstream products will be stereospecific. The most
field-proven and scalable approach involves the enzymatic kinetic resolution of a racemic
precursor.

Core Strategy: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of
enantiomers with a chiral catalyst or reagent. In this context, a lipase enzyme is used to
selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. This
method is favored for its high enantioselectivity, mild reaction conditions, and environmental
sustainability.

The logical workflow involves two key stages: first, the synthesis of the racemic alcohol, (z)-4-
hydroxy-dihydrofuran-2(3H)-one, and second, its enzymatic resolution followed by separation
and conversion.

Experimental Protocol: Synthesis via Enzymatic
Resolution

This protocol outlines a reliable, two-step procedure to obtain the target compound.
Step 1: Synthesis of Racemic (+)-4-Hydroxy-dihydrofuran-2(3H)-one

The racemic alcohol precursor is readily synthesized from commercially available starting
materials. A common route involves the reduction of 5-oxotetrahydrofuran-3-carboxylic acid or
its esters.

Step 2: Enzymatic Kinetic Resolution and Acetylation
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 Principle: Lipase AK from Pseudomonas fluorescens is an effective biocatalyst for the
transesterification of the racemic alcohol using vinyl acetate as an acyl donor. The enzyme
selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted
alcohol. The two can then be separated chromatographically. The unreacted (R)-alcohol is
subsequently acetylated to yield the final product.

e Detailed Methodology:

o Enzyme Suspension: To a flame-dried 250 mL round-bottom flask, add (z)-4-hydroxy-
dihydrofuran-2(3H)-one (1.0 eq) and anhydrous tert-butyl methyl ether (t-BuOMe).

o Acylation: Add Lipase AK (e.g., from Amano Enzyme) and vinyl acetate (0.6 eq). The use
of a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion for
optimal enantiomeric excess of the remaining alcohol.

o Reaction Monitoring: Seal the flask and stir the suspension at 30 °C. Monitor the reaction
progress using thin-layer chromatography (TLC) or gas chromatography (GC) until
approximately 50% conversion is achieved. This is a critical step, as over-reaction will
decrease the enantiomeric excess of the unreacted alcohol.

o Workup: Once the target conversion is reached, filter the reaction mixture through a pad of
Celite to remove the enzyme, washing with ethyl acetate. Concentrate the filtrate under
reduced pressure.

o Purification: Purify the resulting mixture of (S)-acetate and (R)-alcohol by silica gel flash
column chromatography to separate the two components.

o Final Acetylation: To the isolated (R)-4-hydroxy-dihydrofuran-2(3H)-one, add a suitable
solvent like dichloromethane (DCM), followed by pyridine and acetic anhydride. Stir at
room temperature until the reaction is complete (monitored by TLC).

o Final Workup and Purification: Quench the reaction with saturated aqueous sodium
bicarbonate solution, extract the product with DCM, dry the organic layer over anhydrous
MgSOas, and concentrate. Purify the crude product by column chromatography to yield
pure (R)-5-Oxotetrahydrofuran-3-yl acetate.
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Synthesis Workflow

,,,,,,
- ~<
~

Racemic (%)-4-Hydroxy- / Lipase AK \
dihydrofuran-2(3H)-one i Vinyl Acetate )
. t-BuOMe, 30°C ./

~~ —

Kingtic Resolution

Mixture:
(R)-Alcohol & (S)-Acetate

Silica Gel
Chromatograph

(R)-4-Hydroxy- (S)-5-Oxotetrahydrofuran-3-yl e Acetylation \)
dihydrofuran-2(3H)-one acetate (Byproduct) <. (Ac20, Pyridine) .

~eo

-
- -

(R)-5-Oxotetrahydrofuran-3-yl acetate

Click to download full resolution via product page
Workflow for the Enantioselective Synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the

synthesized building block.

Key Physicochemical Properties
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Property Value Source

CAS Number 138666-02-1

Molecular Formula CeHsOa4

Molecular Weight 144.13 g/mol
White or Colorless Powder to

Appearance o [8]
Liquid

Storage Sealed in dry, 2-8°C [9]

Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic data based on the molecule's
structure and analysis of similar compounds.[10][11][12][13]

H NMR (Proton NMR) Data (Predicted, 500 MHz, CDCIs)

. . Coupling
Chemical Shift o ]
Proton(s) Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
H-3 ~5.4 m - CH-OAc
O-CH:
H-5a ~4.4 dd J=90,75 _ ,
(diastereotopic)
O-CH2
H-5b ~4.2 dd J=9.0,6.0 _ _
(diastereotopic)
CH2-C=0
H-4a ~2.9 ddd J=18.0,7.5,6.0 , _
(diastereotopic)
CH2-C=0
H-4b ~2.7 ddd J=18.0,9.0,7.5

(diastereotopic)

| -COCHs | ~2.1 | s | - | Acetate Methyl |

13C NMR (Carbon NMR) Data (Predicted, 125 MHz, CDCIs)
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Carbon Chemical Shift (6, ppm) Assignment
Lactone C=0 ~175 C-2

Acetate C=0 ~170 -COCHs

C-3 ~68 CH-OAc

C-5 ~72 O-CH:

C-4 ~35 CH2-C=0

| Acetate CHs | ~21 | -COCHs |

IR (Infrared) Spectroscopy Data

Wavenumber (cm~—2) Intensity Functional Group

~1785 Strong C=0 Stretch (y-Lactone)
~1740 Strong C=0 Stretch (Acetate Ester)
~1230 Strong C-0 Stretch (Acetate Ester)

~1170 | Strong | C-O Stretch (Lactone) |

MS (Mass Spectrometry) Data (EI)

mlz Relative Intensity Proposed Fragment
144 Low [M]* (Molecular lon)

[M - CH3CO]* (Loss of acetyl
101 Moderate

group)

[M - CH3sCOOH]* (Loss of
84 Moderate

acetic acid)

| 43 | High | [CH3CO]* (Acetyl cation, often base peak) |
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Structural Fragments & Spectroscopic Signals

MS

Acetyl Catio
[m/z 43]*

oss of Acetic Aci
[M-60]+

IR

( )

N J

( )

N J
NMR

)
~

Click to download full resolution via product page
Key Structural Features and Their Spectroscopic Fingerprints.

Applications in Synthesis
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(R)-5-Oxotetrahydrofuran-3-yl acetate is a powerful intermediate for several reasons:
o Stereocontrol: It directly provides a chiral center with a defined (R)-configuration.

o Orthogonal Protection: The acetate and lactone are distinct functional groups. The acetate
can be selectively hydrolyzed to reveal a secondary alcohol, while the lactone can be
opened under different conditions (e.g., with a nucleophile) to give a functionalized linear
chain.

o Scaffold Rigidity: The furanone ring provides conformational constraint, which can be
advantageous in designing molecules that fit into specific protein binding pockets.

This building block is an ideal starting point for the synthesis of:

¢ Nucleoside Analogues: The furanose-like structure is a precursor to modified sugars used in
antiviral and anticancer agents.

o Complex Natural Products: Many bioactive natural products contain substituted
butyrolactone cores.[14]

e Prostaglandin Derivatives: The core structure can be elaborated to form analogs of these
lipid-based signaling molecules.

The strategic value lies in its ability to serve as a linchpin, connecting other molecular
fragments in a stereochemically controlled manner, ultimately leading to enantiomerically pure
and complex drug candidates.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[9][15]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/eye protection/face protection).[9]

o Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.
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Conclusion

(R)-5-Oxotetrahydrofuran-3-yl acetate is more than just a chemical intermediate; it is a
strategic tool for medicinal chemists and process developers. Its defined stereochemistry and
versatile functionality make it a high-value building block for constructing complex chiral
molecules. By leveraging robust enantioselective synthesis methods, such as enzymatic
resolution, researchers can reliably access this compound in high optical purity. A thorough
understanding of its spectroscopic properties ensures quality control and facilitates its
seamless integration into multi-step synthetic campaigns, ultimately accelerating the path
toward the discovery and development of novel, life-saving therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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